molecular formula C15H16ClNO3 B1465470 tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate CAS No. 582305-44-0

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate

Cat. No.: B1465470
CAS No.: 582305-44-0
M. Wt: 293.74 g/mol
InChI Key: UZCBFVPEKRTYKM-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C15H16ClNO3 and its molecular weight is 293.74 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes information from diverse sources regarding its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₆ClN₁O₂
  • Molecular Weight : 265.74 g/mol
  • CAS Number : 1820685-06-0

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloroindole with chloroacetyl chloride in the presence of a base. The tert-butyl ester is introduced to enhance solubility and bioavailability.

Antitumor Activity

Recent studies have evaluated the antitumor properties of various indole derivatives, including those similar to this compound. In vitro cytotoxicity assays conducted on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines indicate that compounds with similar structural motifs exhibit significant antiproliferative effects. For instance, certain derivatives showed IC₅₀ values ranging from 14.2 μM to 21.2 μM, suggesting that modifications at specific positions can enhance activity against cancer cells .

The biological activity of indole derivatives often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Compounds like this compound may act by inhibiting key enzymes or interacting with cellular receptors, thereby influencing tumor growth dynamics.

Study on Antitumor Effects

A study published in a peer-reviewed journal examined a series of indole derivatives for their antitumor efficacy. The results indicated that compounds with electron-withdrawing groups at the C2 position significantly enhanced cytotoxicity against cancer cells. The study highlighted that structural modifications could lead to improved selectivity and potency .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the indole ring significantly affect biological activity. For example, the presence of electron-rich groups can enhance interactions with cellular targets, while bulky groups may hinder access to active sites .

Data Table: Biological Activity Comparison

Compound NameCell LineIC₅₀ (μM)Mechanism of Action
Compound AA54914.2Inhibition of cell cycle progression
Compound BMDA-MB-23118.1Induction of apoptosis
This compoundA549TBDTBD

Properties

IUPAC Name

tert-butyl 6-(2-chloroacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBFVPEKRTYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186855
Record name 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582305-44-0
Record name 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582305-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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